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Compound of Interest

Compound Name: Cholecystokinin-J

Cat. No.: B1668895

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Cholecystokinin-J" did not yield a specifically recognized
peptide variant with this designation in the scientific literature. It is presumed that the query
refers to the broader family of Cholecystokinin (CCK) peptides. This guide therefore provides a
comprehensive overview of the discovery, synthesis, and biological significance of
Cholecystokinin, with a particular focus on its well-characterized and biologically active
isoforms.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that plays a pivotal role
in the regulation of gastrointestinal function and various central nervous system processes.
Initially identified for its ability to stimulate gallbladder contraction, the understanding of CCK's
multifaceted nature has expanded significantly since its discovery. It is now known to exist in
multiple molecular forms, all derived from a common precursor protein, preprocholecystokinin.
These isoforms, which vary in length, are expressed in a tissue-specific manner and exhibit a
range of biological activities. This guide delves into the historical discovery of CCK, the intricate
pathways of its biosynthesis, detailed protocols for its chemical and enzymatic synthesis, and
its physiological significance, providing a technical resource for professionals in the field of life
sciences and drug development.

Discovery and Historical Context
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The journey to understanding Cholecystokinin began in 1928 when Andrew Conway Ivy and
Eric Oldberg discovered a substance in extracts of the upper small intestine that caused the
gallbladder to contract. They named this substance "cholecystokinin," from the Greek words
chole (bile), cysto (sac), and kinin (to move). Later, in 1943, Alan A. Harper and Henry S. Raper
identified a hormone that stimulated pancreatic enzyme secretion, which they named
"pancreozymin.” It was subsequently demonstrated that cholecystokinin and pancreozymin
were, in fact, the same molecule, and the name cholecystokinin was adopted. The pioneering
work of Swedish biochemists Johannes Erik Jorpes and Viktor Mutt in the 1960s led to the
isolation and sequencing of porcine CCK, revealing it to be a peptide hormone.[1] This
foundational work paved the way for a deeper understanding of its various forms and functions.

Biosynthesis and Molecular Forms of
Cholecystokinin

Cholecystokinin is synthesized as a 115-amino acid preprohormone.[1] Through a series of
post-translational modifications, this precursor is processed into several biologically active
peptide fragments. This processing pathway is crucial for generating the diversity of CCK
isoforms observed in different tissues.

Post-Translational Processing of Preprocholecystokinin

The conversion of prepro-CCK to its active forms involves several key enzymatic steps:

» Signal Peptide Cleavage: The N-terminal signal peptide is removed as the preprohormone
enters the endoplasmic reticulum, yielding pro-CCK.

o Tyrosine Sulfation: A critical modification for the biological activity of many CCK peptides is
the sulfation of a specific tyrosine residue. This reaction is catalyzed by tyrosylprotein
sulfotransferase in the trans-Golgi network.

o Endoproteolytic Cleavage: Pro-CCK undergoes cleavage at specific basic amino acid
residues (arginine and lysine) by prohormone convertases (PCs), such as PC1/3 and PC2.
The differential expression of these enzymes in various tissues contributes to the tissue-
specific pattern of CCK isoform production.
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» Exopeptidase Trimming: The basic residues at the C-terminus of the cleaved fragments are

removed by carboxypeptidases.

o C-terminal Amidation: For many CCK peptides, the C-terminal glycine residue is converted to

an amide group, a modification that is often essential for full biological activity.
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Processing of the Prepro-CCK Hormone.

Major Isoforms of Cholecystokinin

The differential processing of pro-CCK results in a family of peptides of varying lengths. The

nomenclature of these isoforms is based on the number of amino acid residues they contain.

Isoform Number of Amino Acids Primary Location
CCK-58 58 Intestine, Plasma
CCK-39 39 Intestine, Plasma
CCK-33 33 Intestine, Plasma
CCK-22 22 Intestine, Plasma
CCK.8 8 Central Nervous System,

Intestine

Synthesis of Cholecystokinin Peptides

The synthesis of CCK peptides, particularly the sulfated forms, presents unique challenges due

to the acid-lability of the tyrosine-O-sulfate ester. Both chemical (solid-phase) and enzymatic

methods have been developed to produce these peptides for research and therapeutic

purposes. The synthesis of CCK-8 is often a focal point due to its high biological potency.
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Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) of Sulfated CCK-8

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.
The following protocol is a representative example for the synthesis of sulfated CCK-8 (Asp-
Tyr(SOsH)-Met-Gly-Trp-Met-Asp-Phe-NH2).

1. Resin Preparation:

o Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon
cleavage.

o Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
2. Stepwise Amino Acid Coupling:

o Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the
resin's amino group using a solution of piperidine in DMF (typically 20%).

e Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

e Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a
coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-
diisopropylethylamine (DIPEA). Add this activated amino acid to the resin and allow the
coupling reaction to proceed.

e Washing: Wash the resin with DMF to remove excess reagents.

» Repeat these deprotection, washing, and coupling steps for each amino acid in the
sequence, starting from the C-terminal Phenylalanine and proceeding to the N-terminal
Aspartic acid. Use appropriately side-chain protected amino acids (e.g., Asp(OtBu),
Tyr(tBu)).

3. On-Resin Sulfation:

 After coupling the Tyrosine residue and removing its Fmoc group, perform the sulfation
reaction while the peptide is still attached to the solid support.
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Use a sulfur trioxide complex, such as sulfur trioxide-pyridine or sulfur trioxide-DMF complex,
in a suitable solvent like DMF or N-methylpyrrolidone (NMP). The reaction is typically carried
out at room temperature for several hours.

. Cleavage and Deprotection:

After the entire peptide sequence is assembled and sulfated, cleave the peptide from the
resin and simultaneously remove the side-chain protecting groups.

Use a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and
scavengers like triisopropylsilane (TI1S) and 1,2-ethanedithiol (EDT) to prevent side
reactions.

. Purification:

Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

Dissolve the crude peptide in a suitable aqueous buffer and purify it using preparative
reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is
typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

. Characterization:

Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and
mass spectrometry (e.g., ESI-MS or MALDI-TOF).
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Workflow for Solid-Phase Synthesis of Sulfated CCK-8.
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Experimental Protocol: Enzymatic Synthesis of CCK-8
Fragments

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often

avoiding the need for extensive side-chain protection. The synthesis is typically performed by

the sequential coupling of smaller peptide fragments catalyzed by proteases in organic or

agueous-organic media.

. Synthesis of Di- and Tri-peptide Fragments:

Synthesize smaller peptide fragments (di- or tri-peptides) of the CCK-8 sequence. For
example, Z-Gly-Trp-Met-OEt can be synthesized by coupling Z-Gly-Trp-OCam with Met-OEt
catalyzed by a-chymotrypsin in acetonitrile.[2]

The choice of enzyme (e.g., a-chymotrypsin, papain, thermolysin) depends on the specific
peptide bond to be formed.[3]

. Fragment Condensation:

Couple the synthesized fragments in a stepwise manner. For instance, the fragment Z-Gly-
Trp-Met-OR can be condensed with H-Asp(OtBu)-Phe-NHz using a-chymotrypsin.[4]

The reaction conditions, such as the organic solvent, water content, and pH, need to be
optimized for each coupling step to maximize the yield.

. Deprotection and Purification:
After the full-length peptide is assembled, remove the N- and C-terminal protecting groups.
Purify the final product using RP-HPLC as described for the solid-phase synthesis method.
Quantitative Data from Enzymatic Synthesis:
o Avyield of 81% has been reported for the synthesis of the tripeptide Z-Gly-Trp-Met-OEt.

e The overall yield for the production of 2g of this pure tripeptide, including reaction and
purification, was 71%.
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e For the condensation of a tripeptide and a dipeptide fragment to form a pentapeptide of
CCK-8, a yield of 80% was achieved with an optimized acyl-donor ester.

e The overall yield for a gram-scale synthesis of a pentapeptide fragment, including
deprotection and purification, was reported to be 39%.

Biological Activity and Signaling Pathway

CCK exerts its physiological effects by binding to two G protein-coupled receptors: CCK-A
(alimentary) and CCK-B (brain) receptors. The CCK-A receptor is found predominantly in the
gastrointestinal system, while the CCK-B receptor, which also functions as the gastrin receptor,
is the primary form in the brain.

Comparative Biological Potency of CCK Isoforms

Different isoforms of CCK can exhibit varying potencies in different biological assays. The
sulfation of the tyrosine residue is crucial for high-affinity binding to the CCK-A receptor.

CCK-39 Potency (relative CCK-33 Potency (relative

Assay
to CCK-8 = 1.0) to CCK-8 = 1.0)

Canine Pancreatic Secretion

o 4.1 2.2
(in vivo)
Rat Pancreatic Secretion (in

_ 2.1 5.4
Vivo)
Rat Pancreatic Secretion (in 17
vitro) '
Guinea Pig Gallbladder 13
Contraction (in vivo) '
Guinea Pig Gallbladder 18

Contraction (in vitro)

Data adapted from a study comparing the bioactivity of CCK analogues.
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Interestingly, while CCK-8 is highly potent, longer forms like CCK-33 and CCK-39 can be
equally or even more potent in certain physiological contexts, suggesting that the entire peptide
structure can influence biological activity.

Cholecystokinin Signaling Pathway

Upon binding of CCK to its receptors, a cascade of intracellular signaling events is initiated.
The primary signaling pathway for the CCK-A receptor involves the activation of Gq proteins.

e Gq Protein Activation: CCK binding to the CCK-A receptor leads to the activation of the Gq
alpha subunit.

e Phospholipase C (PLC) Activation: The activated Gq subunit stimulates phospholipase C.

e Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG).

e Calcium Release: IPs binds to its receptors on the endoplasmic reticulum, leading to the
release of intracellular calcium (Caz*).

o Protein Kinase C (PKC) Activation: The rise in intracellular Ca2* and the presence of DAG
activate Protein Kinase C.

o Cellular Response: Activated PKC phosphorylates various downstream target proteins,
leading to the physiological responses associated with CCK, such as pancreatic enzyme
secretion and gallbladder contraction.
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Simplified Signaling Pathway of Cholecystokinin.
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Conclusion

Cholecystokinin remains a subject of intense research due to its wide-ranging physiological
effects in both the gastrointestinal and central nervous systems. The ability to synthesize
various CCK isoforms and their analogues is critical for elucidating their structure-activity
relationships and for the development of novel therapeutic agents targeting CCK receptors.
This guide has provided a comprehensive overview of the discovery, biosynthesis, and
synthesis of Cholecystokinin, offering valuable technical insights for researchers and
professionals in the field. The detailed protocols and structured data presented herein serve as
a practical resource for the continued exploration of this important peptide hormone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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